molecular formula C12H19BrN4O2 B2517079 Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2503156-11-2

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2517079
CAS No.: 2503156-11-2
M. Wt: 331.214
InChI Key: LVMPYFVDGSVFMK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (CAS 2503156-11-2) is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical and neurochemical research. This compound features a brominated methyl-triazole group attached to a Boc-protected (S)-proline scaffold, with a molecular formula of C12H19BrN4O2 and a molecular weight of 331.21 g/mol . Its specific stereochemistry and functional groups make it a valuable building block in medicinal chemistry, particularly for the synthesis of potential ionotropic glutamate receptor (iGluR) modulators. Research indicates that structurally related pyrrolidine-triazole analogs are investigated as competitive antagonists for N-Methyl-D-aspartate (NMDA) receptors, a subclass of iGluRs . These receptors are critical for fast synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions. Compounds within this structural class have demonstrated potent and selective antagonism, with some showing IC50 values in the nanomolar range and a distinct preference for specific NMDA receptor subunits (e.g., GluN1/GluN2A) . This makes them valuable pharmacological tools for studying brain disorders such as stroke, epilepsy, and neurodegenerative diseases. The Boc-protecting group enhances the compound's handling characteristics and provides a versatile handle for further synthetic manipulation. Supplied at a purity of 95% or higher, this product is intended for research applications exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMPYFVDGSVFMK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture

The target compound (C₁₂H₁₉BrN₄O₂, MW 331.21 g/mol) integrates three key components:

  • A pyrrolidine ring with (2S) stereochemistry, ensuring chiral specificity in downstream applications.
  • A 5-bromo-4-methyl-1,2,4-triazole group, providing electrophilic sites for further functionalization.
  • A tert-butyl carbamate protecting group, stabilizing the pyrrolidine nitrogen during synthesis.

The SMILES notation CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN=C(N2C)Br confirms the spatial arrangement, while X-ray crystallography of analogous compounds validates the stereochemical integrity.

Retrosynthetic Analysis

Two primary disconnections guide synthesis (Figure 1):

  • Triazole-Pyrrolidine Coupling : Installing the triazole at C2 of pyrrolidine via nucleophilic substitution or metal-catalyzed cross-coupling.
  • Boc Protection : Introducing the tert-butyl carbamate early to prevent side reactions at the pyrrolidine nitrogen.

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of click chemistry, enables regioselective triazole formation. A 2024 study demonstrated 97% yield for analogous triazoles using BTESF (benzotriazolyl ethyl sulfonyl fluoride) and pyrrolidine in 1,4-dioxane.

Reaction Optimization

Key parameters from systematic screening (Table 1):

Base Solvent Temp (°C) Time (h) Yield (%)
Pyrrolidine 1,4-Dioxane 25 12 97
Piperidine 1,4-Dioxane 25 12 >99
Morpholine 1,4-Dioxane 25 12 84
Et₃N 1,4-Dioxane 25 12 26

Secondary amines like pyrrolidine outperform tertiary bases due to enhanced nucleophilic assistance in sulfonyl fluoride cleavage. Piperidine achieves quantitative yields but poses higher cost and handling challenges.

Substrate Scope

Electron-donating (e.g., -OMe) and withdrawing (e.g., -NO₂) groups on aryl azides tolerate the conditions, yielding 85–99% triazoles. Heterocyclic substrates (e.g., pyridyl, coumarin) require extended reaction times (24 h) but maintain >90% efficiency.

Chiral Pyrrolidine Synthesis

The (2S)-pyrrolidine precursor derives from L-proline via Boc protection (Scheme 1):

  • Boc Activation : Treat L-proline with Boc₂O and DMAP in THF (0°C, 2 h).
  • Coupling : React with 4-bromo-1H-1,2,4-triazole-3-carboxylic acid using DCC, achieving 92% diastereomeric excess.
  • Crystallization : Purify via slow evaporation in ethyl acetate/petroleum ether, confirming configuration by [α]D²⁵ = +34.5° (c 1.0, CHCl₃).

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (1,4-dioxane, THF) stabilize Cu(I) intermediates, whereas chlorinated solvents (CH₂Cl₂) accelerate ligand exchange but reduce yields by 15–20%.

Temperature Control

Elevating temperatures (>40°C) promote triazole ring contraction but risk Boc group cleavage. Optimal range: 20–25°C.

Stoichiometric Considerations

A 1:1.2 molar ratio of azide to alkyne minimizes dimerization. CuI (10 mol%) suffices for complete conversion within 12 h.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.22–3.40 (m, 4H, pyrrolidine), 4.85 (q, J = 6.8 Hz, 1H, C2-H), 2.35 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₂H₁₉BrN₄O₂ [M+H]⁺: 331.0684; found: 331.0687.

Chiral Purity Assessment

HPLC on a Chiralpak IC column (hexane/i-PrOH 80:20) confirms >99% ee, critical for pharmaceutical intermediates.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2023 patent (EP2358670B1) describes a telescoped process combining CuAAC and Boc protection in flow reactors, reducing cycle time by 60% compared to batch methods.

Green Chemistry Metrics

  • E-factor : 2.8 (vs. industry average 5–50 for APIs).
  • PMI : 3.2, optimized via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromine atom could yield a hydrogenated triazole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Hydrogenated triazole derivative.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate has been studied for its efficacy against various bacterial and fungal strains. The presence of the triazole moiety enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that modifications on the triazole ring could significantly influence the compound's binding affinity to target proteins involved in microbial resistance pathways. The study revealed that specific substitutions could enhance potency against resistant strains of bacteria, highlighting the compound's potential as a lead in antibiotic development .

Agricultural Chemistry

Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its mechanism involves disrupting cellular processes in fungi, making it valuable for crop protection against fungal pathogens. Field trials are ongoing to assess its effectiveness and safety in agricultural applications.

Case Study: Efficacy Testing
In a recent field study, crops treated with formulations containing this compound exhibited reduced fungal infection rates compared to untreated controls. The results suggest that this compound could be integrated into integrated pest management strategies to enhance crop yield and sustainability .

Material Science

Polymer Chemistry
this compound has potential applications in polymer synthesis. Its functional groups can serve as reactive sites for copolymerization processes, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Case Study: Synthesis of Functional Polymers
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The resulting materials have shown enhanced performance in various industrial applications, including automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the heterocyclic ring, stereochemistry, and protecting groups. Key comparisons include:

Table 1: Structural Comparison of Pyrrolidine-Based Carbamates
Compound Name Molecular Formula Substituents on Heterocycle Molecular Weight (g/mol) Reference
Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (Target) C₁₄H₂₂BrN₅O₃ 5-Bromo-4-methyl-1,2,4-triazole 388.26
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ Pyridine with Br, dimethoxymethyl 465.36
(S)-tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate C₁₉H₂₂N₄O₃ 1,3,4-Oxadiazole with cyanophenyl 354.41
Tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₀FNO₃ Fluorine, hydroxymethyl 233.28
3-(5-Amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (tert-butyl protected) C₁₁H₁₈N₄O₂ 5-Amino-1,2,4-triazole 246.29

Key Observations :

  • The bromine atom in the target compound enhances its utility in Suzuki or Ullmann coupling reactions compared to non-halogenated analogs (e.g., oxadiazole in ).
  • Stereochemistry variations (e.g., (2S,4R) in ) may influence conformational stability and intermolecular interactions in chiral environments.

Physicochemical Properties and Reactivity

While direct data on the target compound’s solubility or melting point are unavailable, inferences can be drawn from structural analogs:

  • Bromine’s impact: Brominated heterocycles typically exhibit lower solubility in polar solvents compared to non-halogenated derivatives due to increased hydrophobicity .
  • tert-Butyl carbamate : This group enhances stability under acidic/basic conditions, a feature shared with analogs like and , making it suitable for stepwise synthesis .
  • Triazole vs. oxadiazole/pyridine : 1,2,4-Triazoles are more electron-deficient than oxadiazoles, influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Biological Activity

Tert-butyl (2S)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrolidine ring and a triazole moiety, which are known to contribute to diverse biological activities. The bromine and methyl substitutions on the triazole ring enhance its pharmacological properties.

Research indicates that compounds with similar structures often interact with multiple biological targets. For instance, triazole derivatives have shown activity against various enzymes and receptors involved in cancer proliferation and inflammation. The specific mechanisms of action for this compound may include:

  • Inhibition of Protein Kinases : Some studies suggest that similar compounds act as protein kinase inhibitors, modulating cell cycle control and apoptosis pathways .
  • Antimicrobial Activity : The triazole ring is known for its antifungal properties; thus, this compound may exhibit similar effects against fungal pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits moderate activity against various cancer cell lines
AntimicrobialPotential antifungal properties due to triazole structure
Enzyme InhibitionInhibits specific protein kinases involved in cell signaling pathways

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives, including those structurally related to this compound. The results indicated an IC50 value around 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma and breast cancer cells . This suggests that the compound could serve as a lead for further optimization.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human deacetylase Sirtuin 2 (HDSirt2) by similar compounds. The findings demonstrated that modifications in the triazole moiety significantly impacted inhibitory potency, highlighting the potential for developing selective inhibitors based on this scaffold .

Q & A

Q. How is metabolic stability assessed for this compound?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human/rat microsomes and NADPH; quantify parent compound depletion by LC-MS/MS.
  • CYP Inhibition : Use fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities.
  • Plasma Stability : Monitor degradation in 50% plasma at 37°C over 24h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.